Magnesium chloride (MgCl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

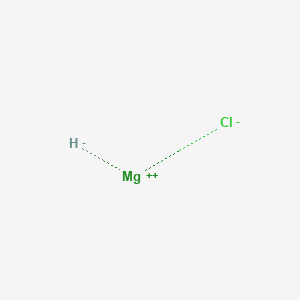

Le chlorure de magnésium est un composé inorganique de formule chimique MgCl₂. C'est un solide cristallin incolore, très soluble dans l'eau. Le chlorure de magnésium se trouve naturellement dans l'eau de mer et la saumure et est généralement extrait de ces sources. Il est largement utilisé dans diverses applications industrielles, médicales et scientifiques en raison de ses propriétés uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorure de magnésium peut être synthétisé selon plusieurs méthodes :

- L'hydroxyde de magnésium réagit avec l'acide chlorhydrique pour former du chlorure de magnésium et de l'eau :

À partir de l'hydroxyde de magnésium : Mg(OH)2+2HCl→MgCl2+2H2O

Le carbonate de magnésium réagit avec l'acide chlorhydrique pour produire du chlorure de magnésium, du dioxyde de carbone et de l'eau :À partir du carbonate de magnésium : MgCO3+2HCl→MgCl2+CO2+H2O

Méthodes de production industrielle :

Extraction de la saumure : Le chlorure de magnésium est extrait de la saumure ou de l'eau de mer par des procédés d'évaporation et de cristallisation. {_svg_1}

Extraction par dissolution : Le minéral bischofite (MgCl₂·6H₂O) est extrait des anciens fonds marins par extraction par dissolution.

Analyse Des Réactions Chimiques

Thermal Decomposition

MgCl₂ undergoes stepwise decomposition under heat, influenced by hydration state:

Thermohydrolysis at 300–600°C produces MgO and HCl gas:

MgCl2+H2O→MgO+2HCl(g)

Acid-Base Behavior in Aqueous Solutions

MgCl₂ forms a weakly acidic solution (pH ≈ 6) due to hydrolysis of hexaaquamagnesium ions:

[Mg H2O)6]2+⇌[Mg H2O)5(OH)]++H+

Key Observations :

-

Predicted Neutrality : As a salt of strong acid (HCl) and strong base (Mg(OH)₂), pH ≈ 7 initially2.

-

Observed Acidity : Weak hydrolysis releases H⁺, lowering pH slightly .

Coordination Chemistry

MgCl₂ forms solvent-dependent complexes in electrolytes:

Reactions with Bases

MgCl₂ precipitates magnesium hydroxide when treated with strong bases:

MgCl2(aq)+2NaOH(aq)→Mg OH 2(s)+2NaCl(aq)

Electrolytic Reduction

MgCl₂ is electrolyzed to produce magnesium metal and chlorine gas:

MgCl2(l)ElectrolysisMg(l)+Cl2(g)

Hydration and Dissolution

In water, MgCl₂ dissociates into ions and forms hydrated complexes:

MgCl2(s)→Mg(aq)2++2Cl(aq)−7

Hexaaquamagnesium ions dominate in solution:

MgCl2+6H2O→[Mg H2O)6]2++2Cl−

Role in Organic Reactions

MgCl₂ acts as a Lewis acid catalyst in Grignard reagent formation and polymerization reactions .

Applications De Recherche Scientifique

Medical Applications

Electrolyte Replenishment

Magnesium chloride is primarily utilized in medical settings as an electrolyte replenisher. It is essential for treating conditions associated with magnesium deficiency, such as hypomagnesemia, and is commonly used in hemodialysis and peritoneal dialysis fluids .

Wound Healing

Recent studies have shown that incorporating magnesium chloride into polyurethane (PU) patches significantly enhances their mechanical and biological properties. The electrospinning technique used to fabricate these patches results in nanofibers that promote cell proliferation and activate signaling pathways crucial for wound healing .

Case Study: Wound Healing Patches

- Objective : To evaluate the effectiveness of PU/MgCl₂ patches.

- Methodology : Electrospinning of PU mixed with MgCl₂.

- Results : Improved mechanical strength and biocompatibility were observed, indicating potential for clinical applications in wound management.

Environmental Applications

De-icing Agent

Magnesium chloride serves as an effective de-icing agent for roads and pavements, particularly in colder climates. It has been identified as a less harmful alternative to sodium chloride (NaCl), which can cause environmental damage through soil and water contamination . Comparative studies have shown that MgCl₂ has lower toxicity to soil organisms, making it a preferred choice for eco-friendly de-icing solutions.

| Deicer Type | Toxicity Level | Effectiveness |

|---|---|---|

| Sodium Chloride (NaCl) | High | High |

| Magnesium Chloride (MgCl₂) | Low | Moderate |

| Calcium-Magnesium Acetate (CMA) | Moderate | Moderate |

Industrial Applications

Precursor to Metallic Magnesium

Magnesium chloride is the primary precursor for producing metallic magnesium through the electrolysis process. This method involves the reduction of Mg²⁺ ions in molten MgCl₂ to obtain metallic magnesium, which is crucial for various industrial applications including aerospace and automotive manufacturing .

Case Study: Electrolysis Process

- Process : Electrolysis of molten MgCl₂.

- Outcome : Production of high-purity metallic magnesium.

- Significance : Essential for lightweight materials in high-performance applications.

Agricultural Applications

Soil Amendment

In agriculture, magnesium chloride is used as a soil amendment to improve nutrient availability and enhance plant growth. It helps alleviate magnesium deficiency in crops, promoting better yields .

Chemical Synthesis

Catalyst in Organic Reactions

MgCl₂ is utilized as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates. Its role in chemical synthesis extends to producing pharmaceuticals and fine chemicals .

Mécanisme D'action

Magnesium chloride exerts its effects through several mechanisms:

Enzyme Cofactor: Magnesium ions act as essential cofactors in over 300 enzymatic reactions, including those involved in ATP, DNA, RNA, and protein synthesis.

Osmotic Agent: When taken internally, magnesium chloride acts as an osmotic agent, drawing fluids into the intestines and promoting bowel movements.

Comparaison Avec Des Composés Similaires

Le chlorure de magnésium est comparé à d'autres composés du magnésium tels que le sulfate de magnésium, l'oxyde de magnésium et le citrate de magnésium :

Sulfate de magnésium : {_svg_3}

Oxyde de magnésium : Couramment utilisé dans les compléments alimentaires, il a une biodisponibilité inférieure à celle du chlorure de magnésium.

Citrate de magnésium : Souvent utilisé pour traiter la constipation, il est plus facilement absorbé par l'organisme que l'oxyde de magnésium, mais peut provoquer des effets secondaires digestifs.

Unicité du chlorure de magnésium :

Biodisponibilité plus élevée : Le chlorure de magnésium est plus efficacement absorbé par l'organisme que l'oxyde de magnésium et le sulfate de magnésium.

Applications polyvalentes : Il est utilisé dans un large éventail d'applications, du déneigement industriel aux traitements médicaux, ce qui en fait un composé très polyvalent

Activité Biologique

Magnesium chloride (MgCl₂) is a compound with significant biological activity, influencing various physiological processes and exhibiting antimicrobial properties. This article explores its biological effects, particularly in microbial interactions, osteogenesis, and overall physiological roles.

Overview of Magnesium Chloride

Magnesium is an essential mineral involved in numerous biochemical reactions in the body. It acts as a cofactor for over 300 enzymatic processes, including those involved in energy production, protein synthesis, and muscle function. Magnesium chloride, as a soluble magnesium salt, is often used in clinical settings for its therapeutic benefits.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of magnesium chloride, particularly at low pH levels. Research indicates that MgCl₂ enhances acidity in microbial environments, which can inhibit bacterial growth.

- Mechanism of Action : In a study using Listeria monocytogenes, MgCl₂ was shown to compromise bacterial culturability and redox activity when exposed to acidic conditions. The antimicrobial effect was significantly stronger than that observed with other salts such as NaCl or KCl . This suggests that MgCl₂ may be particularly effective in disinfection applications where acidic conditions prevail.

- Case Study : A specific experiment demonstrated that at concentrations above 150 mM of MgCl₂, the compound could effectively reduce microbial viability under acidic conditions. This finding supports the potential use of MgCl₂ in therapeutic applications for skin diseases, where maintaining an acidic environment is beneficial .

Effects on Osteogenesis

Magnesium chloride plays a crucial role in bone health and regeneration. It has been shown to promote osteogenic differentiation of mesenchymal stem cells (MSCs), which are precursors to osteoblasts.

- Research Findings : A study conducted on rat bone marrow MSCs found that MgCl₂ enhances cell proliferation and differentiation into osteoblasts via activation of the Notch1 signaling pathway. Higher concentrations of Mg²⁺ (up to 1.8 mM) correlated with increased alkaline phosphatase activity and mineralization of the extracellular matrix .

- Table: Effects of Magnesium Chloride on Osteogenic Differentiation

| Concentration (mM) | Alkaline Phosphatase Activity (fold increase) | Mineralization (Alizarin Red S staining) |

|---|---|---|

| 0.8 | 1.0 | Low |

| 1.2 | 4.2 | Moderate |

| 1.8 | 6.0 | High |

This data underscores the importance of magnesium in bone health and its potential as an adjuvant treatment for osteoporosis and other bone-related disorders.

Physiological Roles

Magnesium chloride's physiological roles extend beyond antimicrobial effects and bone health:

- Calcium Antagonism : Magnesium serves as a natural antagonist to calcium, inhibiting calcium-induced cell death and apoptosis. This property is vital for maintaining cellular integrity under stress conditions .

- Neuromuscular Function : Magnesium is crucial for neuromuscular transmission and muscle contraction regulation. It helps prevent excessive excitability of neurons and muscle cells, thereby playing a protective role against spasms and cramps.

Propriétés

Numéro CAS |

14989-29-8 |

|---|---|

Formule moléculaire |

Cl2Mg MgCl2 |

Poids moléculaire |

95.21 g/mol |

Nom IUPAC |

magnesium;dichloride |

InChI |

InChI=1S/2ClH.Mg/h2*1H;/q;;+2/p-2 |

Clé InChI |

TWRXJAOTZQYOKJ-UHFFFAOYSA-L |

SMILES |

[H-].[Mg+2].[Cl-] |

SMILES canonique |

[Mg+2].[Cl-].[Cl-] |

Point d'ébullition |

1,412 °C 1412 °C |

Color/Form |

Thin white to gray granules and/or flakes LUSTROUS HEXAGONAL CRYSTALS Soft leaflets Colorless or white crystals |

Densité |

2.32 2.3 g/cm³ |

melting_point |

712 °C (rapid heating) |

Description physique |

Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Dry Powder, Other Solid; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colourless, odourless, very deliquescent flakes or crystals White to gray deliquescent solid; heat evolved when dissolves in water; [Sax] DELIQUESCENT WHITE SOLID IN VARIOUS FORMS. |

Solubilité |

Very soluble in water, freely soluble in ethanol 7.40 g/100 ml of alcohol @ 20 °C; 72.7 g/100 ml water @ 100 °C In methanol, 15.5 g/100 g @ 0 °C, 20.4 g/100 g @ 60 °C; in ethanol, 3.61 g/100 g @ 0 °C, 15.89 g/100 g @ 60 °C In water, 54.6 g/100 g @ 20 °C Solubility in water, g/100ml at 20 °C: 54.3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.